molecular formula C20H22BrClN2O3S B7711577 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide

Cat. No. B7711577
M. Wt: 485.8 g/mol
InChI Key: MEWHAWHTUADSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential in treating various diseases.

Mechanism of Action

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and increased blood flow. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which breaks down cGMP, leading to increased levels of cGMP and enhanced vasodilation.
Biochemical and Physiological Effects
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor growth. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to improve endothelial function and reduce inflammation.

Advantages and Limitations for Lab Experiments

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC. However, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has a short half-life, which can make it difficult to maintain consistent levels in experiments.

Future Directions

There are several future directions for the study of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272, including its potential use in treating other diseases, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 and to develop more effective delivery methods. Finally, the use of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 in combination with other drugs may have synergistic effects and should be explored further.

Synthesis Methods

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylacetamide, followed by the reaction of the resulting intermediate with 4-bromobenzylamine. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been extensively studied for its potential in treating various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In erectile dysfunction, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to increase blood flow to the penis, resulting in improved erectile function. In cancer, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClN2O3S/c21-16-7-5-15(6-8-16)13-24(14-20(25)23-18-3-1-2-4-18)28(26,27)19-11-9-17(22)10-12-19/h5-12,18H,1-4,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWHAWHTUADSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentylglycinamide

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